molecular formula C8H8BrN3O B13636992 (2R)-2-azido-2-(4-bromophenyl)ethan-1-ol

(2R)-2-azido-2-(4-bromophenyl)ethan-1-ol

Cat. No.: B13636992
M. Wt: 242.07 g/mol
InChI Key: ZBCQSNOEBKLMEF-QMMMGPOBSA-N
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Description

(2R)-2-azido-2-(4-bromophenyl)ethan-1-ol is a chemical compound characterized by the presence of an azido group and a bromophenyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-azido-2-(4-bromophenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-bromobenzaldehyde.

    Formation of Intermediate: The 4-bromobenzaldehyde is subjected to a reaction with a suitable azide source, such as sodium azide, under controlled conditions to form the azido intermediate.

    Reduction: The azido intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-azido-2-(4-bromophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2R)-2-azido-2-(4-bromophenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein labeling.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-azido-2-(4-bromophenyl)ethan-1-ol involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The bromophenyl group can engage in halogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-azido-2-(4-chlorophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    (2R)-2-azido-2-(4-fluorophenyl)ethan-1-ol: Similar structure but with a fluorine atom instead of bromine.

    (2R)-2-azido-2-(4-iodophenyl)ethan-1-ol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

(2R)-2-azido-2-(4-bromophenyl)ethan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

(2R)-2-azido-2-(4-bromophenyl)ethanol

InChI

InChI=1S/C8H8BrN3O/c9-7-3-1-6(2-4-7)8(5-13)11-12-10/h1-4,8,13H,5H2/t8-/m0/s1

InChI Key

ZBCQSNOEBKLMEF-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CO)N=[N+]=[N-])Br

Canonical SMILES

C1=CC(=CC=C1C(CO)N=[N+]=[N-])Br

Origin of Product

United States

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